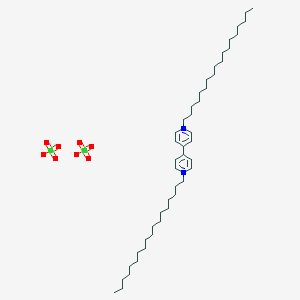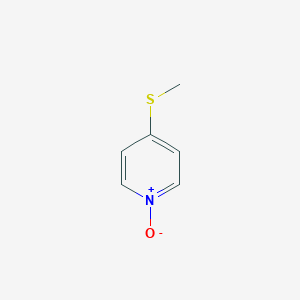
4-Methylsulfanyl-1-oxidopyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfanyl-1-oxidopyridin-1-ium is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound is also known as Methylsulfonylpyridine N-oxide (MSPO) and is a derivative of pyridine. The purpose of
Mecanismo De Acción
The mechanism of action of 4-Methylsulfanyl-1-oxidopyridin-1-ium involves the scavenging of free radicals and the inhibition of enzymes involved in the production of ROS. The compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing lipid peroxidation. Additionally, MSPO has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Methylsulfanyl-1-oxidopyridin-1-ium have been extensively studied. The compound has been shown to have a protective effect on various organs, including the liver, kidney, and brain. MSPO has also been shown to reduce the risk of developing cardiovascular diseases by reducing oxidative stress and inflammation. Additionally, the compound has been shown to improve insulin sensitivity and glucose tolerance, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methylsulfanyl-1-oxidopyridin-1-ium in lab experiments include its high purity and stability. The compound is also easy to synthesize and has a low toxicity profile. However, the limitations of using MSPO in lab experiments include its low solubility in water, which can make it difficult to work with. Additionally, the compound can be expensive to synthesize, making it less accessible for some researchers.
Direcciones Futuras
There are several future directions for the study of 4-Methylsulfanyl-1-oxidopyridin-1-ium. One potential area of research is the development of MSPO-based drugs for the treatment of oxidative stress-related diseases. Additionally, the compound could be studied further for its potential role in the prevention of cardiovascular diseases and diabetes. Further research is also needed to determine the optimal dosage and administration of the compound for therapeutic use.
Conclusion:
In conclusion, 4-Methylsulfanyl-1-oxidopyridin-1-ium is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been extensively studied for its antioxidant properties and has shown promising results in the prevention and treatment of oxidative stress-related diseases. Further research is needed to fully understand the potential of 4-Methylsulfanyl-1-oxidopyridin-1-ium and its role in the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-Methylsulfanyl-1-oxidopyridin-1-ium involves the reaction of 4-methylthiopyridine with hydrogen peroxide in the presence of a catalyst. The reaction results in the oxidation of the sulfur atom to a sulfone group, leading to the formation of 4-Methylsulfanyl-1-oxidopyridin-1-ium. This method is efficient and yields high-quality MSPO.
Aplicaciones Científicas De Investigación
4-Methylsulfanyl-1-oxidopyridin-1-ium has been extensively used in scientific research due to its potential application in various fields. The compound has been studied for its antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. It has also been investigated for its role in the inhibition of enzymes involved in the production of reactive oxygen species (ROS).
Propiedades
Número CAS |
129598-77-2 |
|---|---|
Nombre del producto |
4-Methylsulfanyl-1-oxidopyridin-1-ium |
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NOS/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 |
Clave InChI |
UWTXRFVTMUORLH-UHFFFAOYSA-N |
SMILES |
CSC1=CC=[N+](C=C1)[O-] |
SMILES canónico |
CSC1=CC=[N+](C=C1)[O-] |
Sinónimos |
Pyridine, 4-(methylthio)-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



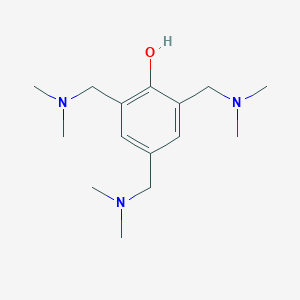
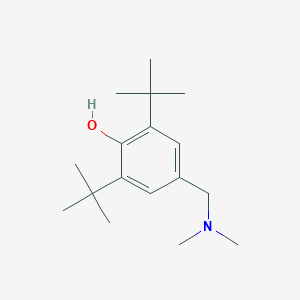

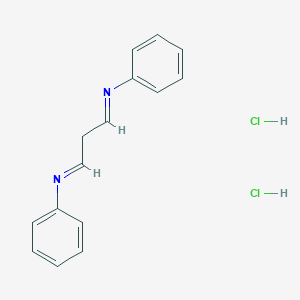
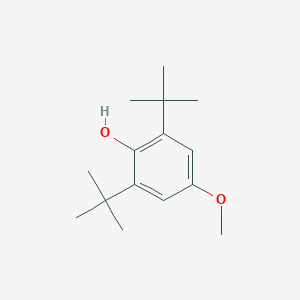
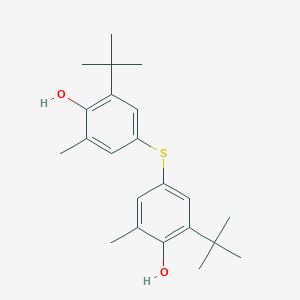
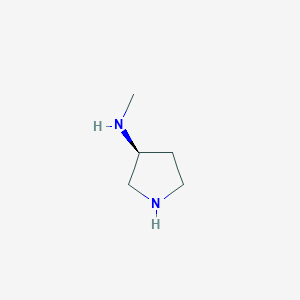

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)



